molecular formula C22H17NO7 B2819285 ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate CAS No. 637749-11-2

ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2819285
CAS No.: 637749-11-2
M. Wt: 407.378
InChI Key: YIRQJFWUUGTTRE-UHFFFAOYSA-N
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Description

Ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C22H17NO7 and its molecular weight is 407.378. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Approaches

Researchers have developed various efficient synthetic methods for chromene derivatives, demonstrating the versatility of these compounds in medicinal chemistry. For instance, Boominathan et al. (2011) highlighted an atom economical one-pot synthesis of densely functionalized 4H-chromene derivatives, showcasing the compound's potential in drug discovery due to its medicinally promising structures Boominathan, M., Nagaraj, M., Muthusubramanian, S., & Krishnakumar, R.V. (2011). Efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. Tetrahedron, 67, 6057-6064..

Catalytic Synthesis

The use of catalysts in the synthesis of chromene derivatives has been explored, highlighting the importance of regioselective synthesis for creating complex chromene structures. Reddy, C.S., & Nagaraj, A. (2008) discussed a p-TsOH catalyzed synthesis approach, showcasing the intricacies of forming chromene derivatives through regioselective methods Reddy, C.S., & Nagaraj, A. (2008). p-TsOH Catalyzed Regioselective Synthesis of 8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles. ChemInform, 39..

Antimicrobial Activities

The antimicrobial properties of chromene derivatives have been a significant area of interest. Ghashang, M., Mansoor, S.S., & Aswin, K. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives exhibiting notable antimicrobial activities, underlining the compound's potential in developing new antimicrobial agents Ghashang, M., Mansoor, S.S., & Aswin, K. (2013). Pentafluorophenylammonium triflate (PFPAT) catalyzed facile construction of substituted chromeno[2,3-d]pyrimidinone derivatives and their antimicrobial activity. Journal of Advanced Research, 5, 209 - 218..

Structural and Conformational Studies

Detailed structural and conformational analyses have been conducted to understand the physicochemical properties of chromene derivatives better. These studies, such as the work by El-Shaaer, H.M. (2012), provide valuable insights into the molecular structures and potential interactions of these compounds, which could inform their applications in drug design and other areas El-Shaaer, H.M. (2012). An efficient cyclocondensation reactions, antimicrobial activity and molecular orbital calculations of α-benzopyrone derivatives. European Journal of Chemistry, 3, 51-56..

Photoluminescence Properties

The study of photoluminescence properties of chromene derivatives reveals their potential in developing fluorescent materials. Song et al. (2014) synthesized ethyl coumarin-3-carboxylate derivatives and investigated their UV-vis spectra and photoluminescence, indicating their usefulness in fluorescent applications Song, Li-Meia, & Gao, Jian-hua. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry..

Properties

IUPAC Name

ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO7/c1-2-26-22(25)21-19(13-3-6-16-18(11-13)29-10-9-28-16)20(24)15-5-4-14(27-8-7-23)12-17(15)30-21/h3-6,11-12H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRQJFWUUGTTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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